molecular formula C8H17NO2 B13560505 Ethyl 4-amino-4-methylpentanoate

Ethyl 4-amino-4-methylpentanoate

Cat. No.: B13560505
M. Wt: 159.23 g/mol
InChI Key: VWZZLZDDXFFJEC-UHFFFAOYSA-N
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Description

Ethyl 4-amino-4-methylpentanoate is an organic compound with the molecular formula C8H17NO2 It is an ester derivative of 4-amino-4-methylpentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of 4-amino-4-methylpentanol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 4-amino-4-methylpentanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-amino-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 4-amino-4-methylpentanoic acid, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Ethyl 4-amino-4-methylpentanoate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-amino-4-methylpentanoate: Similar structure but with the amino group at a different position.

    Ethyl 4-amino-4-methylhexanoate: Similar structure but with an additional carbon atom in the chain.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl 4-amino-4-methylpentanoate

InChI

InChI=1S/C8H17NO2/c1-4-11-7(10)5-6-8(2,3)9/h4-6,9H2,1-3H3

InChI Key

VWZZLZDDXFFJEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)(C)N

Origin of Product

United States

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